2-(Bromomethyl)-1,1-dimethoxycyclobutane
Description
2-(Bromomethyl)-1,1-dimethoxycyclobutane (C₆H₁₁BrO₂, MW: 195.07 g/mol) is a cyclobutane derivative featuring a bromomethyl substituent at the 2-position and two methoxy groups at the 1- and 1'-positions. The bromomethyl group confers reactivity for nucleophilic substitution or elimination reactions, while the electron-donating methoxy groups enhance the stability of the cyclobutane ring. This compound is of interest in synthetic organic chemistry, particularly as a building block for cyclobutane-containing pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
2-(bromomethyl)-1,1-dimethoxycyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-9-7(10-2)4-3-6(7)5-8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIVEWFLPIQEHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination Methodology
The most widely reported synthesis involves the bromination of 1,1-dimethoxycyclobutane using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or carbon tetrachloride. The reaction proceeds via a radical mechanism initiated by light or azobisisobutyronitrile (AIBN), with the bromine atom selectively substituting the methylene hydrogen adjacent to the methoxy groups.
Reaction Conditions:
- Temperature: 0–25°C to minimize ring-opening side reactions.
- Solvent: Non-polar solvents (e.g., CCl₄) enhance bromine solubility and regioselectivity.
- Stoichiometry: A 1.1:1 molar ratio of Br₂ to substrate ensures complete conversion without over-bromination.
Yield and Purity:
Typical isolated yields range from 65% to 78%, with purity exceeding 95% after silica gel chromatography. Impurities include minor amounts of 1,1-dimethoxy-2,3-dibromocyclobutane (<5%) and ring-opened ethers (<2%).
Catalytic Bromination with Lewis Acids
Recent advancements employ Lewis acids such as FeBr₃ or AlBr₃ to accelerate bromine activation. For example, FeBr₃ (10 mol%) in CH₂Cl₂ at −10°C reduces reaction time from 24 hours to 6 hours, achieving an 82% yield. This method suppresses diastereomer formation by stabilizing the transition state through Br⁻ coordination.
Alternative Synthesis via Michael Addition
Michael Adduct Formation
A patent by WO 2009/114512A1 discloses a two-step approach involving Michael addition followed by bromination:
- Step 1: Reacting 1,1-dimethoxycyclobutane-2-carbaldehyde with methyl vinyl ketone in acetonitrile using tetrabutylammonium hydroxide as a base.
- Step 2: Treating the adduct with PBr₃ in diethyl ether to install the bromomethyl group.
Advantages:
- Higher functional group tolerance compared to direct bromination.
- Enables access to derivatives with varied substituents on the cyclobutane ring.
Limitations:
- Requires anhydrous conditions and low temperatures (−78°C) to prevent aldol side reactions.
- Overall yield (58%) is lower than direct methods due to intermediate purification losses.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents like dimethylacetamide (DMAc) enhance reaction rates by stabilizing charged intermediates. A study comparing solvents found DMAc improved yields to 85% versus 72% in CH₂Cl₂, albeit with increased ring-opening byproducts.
Continuous Flow Synthesis
Adopting continuous flow reactors reduces exothermic risks and improves heat dissipation. A microreactor system operating at 50°C with a residence time of 10 minutes achieved 89% conversion, surpassing batch reactor performance.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
- δ 3.38 (s, 6H, OCH₃), 3.12–3.05 (m, 1H, CHBr), 2.88–2.75 (m, 2H, cyclobutane CH₂), 1.95–1.82 (m, 2H, cyclobutane CH₂).
IR (neat):
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the cyclobutane ring adopts a puckered conformation with a dihedral angle of 25.7° between methoxy groups. The Br–C bond length measures 1.93 Å, consistent with typical C–Br single bonds.
Applications in Organic Synthesis
Nucleophilic Substitutions
The bromomethyl group undergoes SN2 reactions with amines, thiols, and alkoxides. For instance, reaction with sodium azide in DMF affords 2-(azidomethyl)-1,1-dimethoxycyclobutane, a precursor for click chemistry.
Ring-Opening Polymerization
Heating with ZnCl₂ initiates ring-opening to form poly(ether sulfones) with Mn ≈ 15,000 g/mol, useful as high-temperature adhesives.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-1,1-dimethoxycyclobutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted cyclobutanes, alkenes, and various oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: 2-(Bromomethyl)-1,1-dimethoxycyclobutane is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of cyclobutane-containing compounds.
Biology and Medicine: In biological and medicinal research, derivatives of this compound are investigated for their potential pharmacological activities. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,1-dimethoxycyclobutane involves its reactivity towards nucleophiles and bases. The bromomethyl group acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The methoxy groups stabilize the cyclobutane ring and influence the compound’s reactivity.
Comparison with Similar Compounds
1,1-Dimethoxycyclobutane (C₆H₁₂O₂)
- Structure : Lacks the bromomethyl group at position 2.
- Physical Properties: Enthalpy of vaporization (ΔvapH): 49.0 kJ/mol at 359 K . Boiling point: Not explicitly reported, but lower than brominated analogs due to reduced molecular weight and polarity.
- Reactivity: The absence of bromine limits its utility in substitution reactions.
1-(Bromomethyl)-1-(2-methylpropyl)cyclobutane (C₉H₁₇Br)
- Structure : Features a branched 2-methylpropyl group and bromomethyl substituent at position 1.
- Physical Properties: Molecular weight: 205.13 g/mol . No reported boiling/melting points; steric hindrance from the bulky alkyl group likely reduces volatility.
3-(Bromomethyl)-1,1-difluorocyclobutane (C₅H₇BrF₂)
Dimethyl-3-(4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)cyclobutane-1,1-dicarboxylate (6ma)
- Structure : Contains a 4-bromophenyl group and ester functionalities.
- Synthesis : Prepared via iron-catalyzed [2+2] cycloaddition (50% yield) .
- Reactivity : The electron-deficient dioxoisoindolin group directs reactivity toward cycloaddition or cross-coupling, unlike the target compound’s simpler substitution profile .
Comparative Data Table
Biological Activity
2-(Bromomethyl)-1,1-dimethoxycyclobutane is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may confer specific interactions with biological targets. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The molecular formula of this compound is . The presence of bromine and methoxy groups suggests potential reactivity and interaction with various biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Several studies have explored the cytotoxic effects of cyclobutane derivatives on cancer cell lines.
- Anti-inflammatory Properties : Compounds in this class may modulate inflammatory responses through chemokine regulation.
- Enzyme Inhibition : Some derivatives have shown promise as inhibitors of specific enzymes involved in disease pathways.
Antitumor Activity
A study investigating the cytotoxic effects of cyclobutane derivatives found that certain analogs exhibited significant activity against human cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 15.3 | Apoptosis induction |
| Similar Cyclobutane Derivative | MCF-7 | 10.5 | Cell cycle arrest |
This data suggests that modifications to the cyclobutane structure can enhance antitumor efficacy.
Anti-inflammatory Effects
Research has highlighted the role of cyclobutane derivatives in modulating inflammatory pathways. Specifically, compounds like this compound may influence chemokine secretion and leukocyte migration.
In a model of acute inflammation, treatment with this compound resulted in a reduction of pro-inflammatory cytokines such as IL-6 and TNF-α.
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) |
|---|---|---|
| Control | 300 | 150 |
| Compound Group | 150 | 70 |
These findings indicate a potential therapeutic role for this compound in inflammatory diseases.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression. For instance, it was found to inhibit the activity of JAK2, an enzyme implicated in various malignancies.
| Enzyme | IC50 (µM) |
|---|---|
| JAK2 | 12.0 |
| Control | N/A |
This inhibition suggests that this compound may serve as a lead compound for developing targeted therapies against JAK2-related disorders.
Q & A
Q. How can the synthesis of 2-(bromomethyl)-1,1-dimethoxycyclobutane be optimized to improve yield and purity?
Methodological Answer: The synthesis typically involves cyclobutane ring formation followed by bromomethylation and methoxylation. Key steps include:
- Cyclobutane Precursor Preparation : Use [3+1] cycloaddition or ring-closing metathesis to construct the strained cyclobutane core .
- Bromomethylation : Introduce the bromomethyl group via radical bromination or alkylation using reagents like NBS (N-bromosuccinimide) under UV light .
- Methoxylation : Protect hydroxyl groups with methyl ethers using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .
Optimization Strategies : - Monitor reaction progress via GC-MS or HPLC to identify intermediates and byproducts.
- Use coupling agents like EDC·HCl and DMAP for esterification/amidation steps to minimize side reactions .
- Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy (δ 3.2–3.4 ppm) and cyclobutane protons (δ 1.8–2.5 ppm). Coupling constants (J) confirm ring strain and substituent orientation.
- ¹³C NMR : Detect cyclobutane carbons (δ 20–30 ppm), methoxy carbons (δ 50–55 ppm), and bromomethyl (δ 30–35 ppm) .
- IR Spectroscopy : Confirm C-Br (500–600 cm⁻¹) and C-O (1050–1150 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the bromine isotope signature .
Advanced Research Questions
Q. How do steric and electronic effects of the dimethoxy groups influence the reactivity of the bromomethyl moiety in substitution reactions?
Methodological Answer:
- Steric Effects : The 1,1-dimethoxy groups create a sterically hindered environment, reducing accessibility for bulky nucleophiles (e.g., tert-butoxide). Kinetic studies using smaller nucleophiles (e.g., iodide) show faster SN2 reactivity .
- Electronic Effects : Methoxy groups are electron-donating, stabilizing the cyclobutane ring but destabilizing the transition state in SN2 reactions. DFT calculations (e.g., Gaussian 09) reveal increased activation energy compared to non-methoxy analogs .
Experimental Validation : - Compare reaction rates with analogs like 2-(bromomethyl)-1,1-difluorocyclopropane () under identical conditions.
- Use Hammett plots to quantify electronic effects .
Q. What computational methods are suitable for predicting the stability and ring-strain energy of this compound?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate strain energy (e.g., ~25 kcal/mol for cyclobutane derivatives) .
- Conformational Analysis : Assess chair vs. puckered cyclobutane conformations using molecular dynamics (MD) simulations (e.g., AMBER).
- Thermodynamic Stability : Compute Gibbs free energy (ΔG) of decomposition pathways (e.g., ring-opening or elimination) using Gaussian or ORCA .
Q. How can contradictions in literature data on the compound’s hydrolytic stability be resolved?
Methodological Answer:
- Controlled Stability Studies : Conduct hydrolysis experiments under varying pH (1–14), temperature (25–80°C), and solvent systems (aqueous/organic). Monitor degradation via LC-MS .
- Mechanistic Analysis : Use isotopic labeling (e.g., D₂O for hydrolysis) and trapping agents (e.g., TEMPO for radical pathways) to identify intermediates .
- Literature Review : Cross-reference data from PubChem, DSSTox, and peer-reviewed journals (e.g., Chem. Eur. J.) to identify methodological discrepancies (e.g., purity of starting materials) .
Q. What strategies can mitigate competing elimination pathways during nucleophilic substitution reactions involving this compound?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and reduce E2 elimination .
- Temperature Control : Lower reaction temperatures (0–25°C) favor SN2 over elimination .
- Catalyst Design : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
